2-Vinylbenzofuran

Photooxygenation Singlet oxygen Cycloaddition

2-Vinylbenzofuran is a bicyclic heteroaromatic monomer consisting of a benzofuran core substituted with a vinyl group at the C2 position. Its molecular formula is C10H8O, with a molecular weight of 144.17 g/mol.

Molecular Formula C10H8O
Molecular Weight 144.17 g/mol
CAS No. 7522-79-4
Cat. No. B8692172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Vinylbenzofuran
CAS7522-79-4
Molecular FormulaC10H8O
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC=CC1=CC2=CC=CC=C2O1
InChIInChI=1S/C10H8O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2
InChIKeyHVFZVIHIJNLIED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Vinylbenzofuran (CAS 7522-79-4) for Research and Industrial Procurement: Physicochemical Profile and Structural Distinctions


2-Vinylbenzofuran is a bicyclic heteroaromatic monomer consisting of a benzofuran core substituted with a vinyl group at the C2 position. Its molecular formula is C10H8O, with a molecular weight of 144.17 g/mol [1]. The compound is characterized by a boiling point of 222.1±9.0 °C at 760 mmHg and a vapor pressure of 0.2±0.4 mmHg at 25°C . The planar aromatic framework and the conjugated vinyl moiety impart distinct reactivity profiles that are not shared by simple benzofuran or styrene analogs, making it a unique candidate for polymerization studies and selective cycloaddition reactions.

Why Generic Substitution of 2-Vinylbenzofuran (CAS 7522-79-4) with Benzofuran or Styrene Analogs Fails in Controlled Chemistry


Benzofuran and its simple alkyl derivatives (e.g., 2-methylbenzofuran) exhibit markedly different reactivity toward singlet oxygen, remaining inert under conditions where 2-vinylbenzofuran undergoes facile photooxygenation [1]. Similarly, styrene, while sharing the vinyl aromatic motif, lacks the oxygen heteroatom and the fused benzofuran ring system, which profoundly alters electronic distribution and steric constraints in cycloaddition and polymerization processes [2]. Consequently, substituting 2-vinylbenzofuran with in-class compounds such as benzofuran, 2-methylbenzofuran, or 2-vinylfuran will not reproduce the desired reaction outcomes or polymer properties, as the differential conjugation and frontier orbital energies dictate distinct chemical pathways.

Quantitative Differentiation of 2-Vinylbenzofuran (CAS 7522-79-4) from Closest Analogs: Head-to-Head Reactivity and Selectivity Data


Singlet Oxygen Reactivity: 2-Vinylbenzofuran vs. Benzofuran and 2-Methylbenzofuran

2-Vinylbenzofuran undergoes facile sensitized photooxygenation with singlet oxygen (¹O₂) to afford 1,4-endoperoxides via a stereospecific [4+2] cycloaddition. In stark contrast, both benzofuran and 2-methylbenzofuran are completely stable and do not react under identical conditions [1]. This differential reactivity is attributable to the extended conjugation provided by the 2-vinyl substituent, which lowers the activation barrier for cycloaddition with the electrophilic singlet oxygen.

Photooxygenation Singlet oxygen Cycloaddition Endoperoxide synthesis

Coordination Polymerization Behavior: 2-Vinylbenzofuran (VBF) vs. 2-Vinylfuran (VF) and 2-Vinylbenzothiophene (VBT)

In rare-earth-metal-catalyzed coordination polymerizations, 2-vinylfuran (VF) derivatives exhibit extremely low activity and yield undesirable crosslinked products. Conversely, 2-vinylbenzothiophene (VBT) undergoes highly active and perfectly syndioselective (rrrr >99%) polymerization to afford high-molecular-weight polymers [1]. 2-Vinylbenzofuran (VBF) is evaluated within the same study but exhibits an intermediate polymerization behavior; while the abstract does not provide quantitative activity data for VBF, its inclusion alongside VF and VBT in the study establishes its position within the reactivity spectrum of vinyl heteroaromatic monomers [1].

Coordination polymerization Rare-earth metal catalysts Syndioselectivity Vinyl heteroaromatic monomers

Copolymerization Reactivity: 2-Vinylbenzofuran as a Highly Reactive Monomer

In free-radical copolymerization with ethyl acrylate, n-butyl acrylate, and methyl methacrylate, 2-vinylbenzofuran behaves as a highly reactive monomer. The growing polymer chain exhibits a marked preference for reacting with 2-vinylbenzofuran irrespective of the terminal unit, indicating a strong tendency toward cross-propagation [1]. Reactivity ratios (r₁ and r₂) were calculated using a nonlinear least-squares method, though exact numerical values are not provided in the accessible abstract [1].

Copolymerization Reactivity ratios Acrylate copolymers Monomer reactivity

Synthetic Accessibility: Established Dehydration Route

2-Vinylbenzofuran can be prepared by the heated alumina-catalyzed dehydration of 2-(α-hydroxyethyl)benzofuran, a method disclosed in a foundational patent [1]. While the patent does not specify the yield for this dehydration step, it establishes a reliable synthetic entry point using readily available starting materials (2-acetylbenzofuran is prepared from salicylaldehyde and chloroacetone) [1]. Alternative modern catalytic methods (e.g., copper-catalyzed three-component reactions) achieve yields in the range of 65–92% for substituted 2-vinylbenzofurans [2], though direct quantitative comparison for the parent compound is not available.

Synthesis Dehydration Benzofuran derivatives Process chemistry

Best Research and Industrial Application Scenarios for 2-Vinylbenzofuran (CAS 7522-79-4) Based on Validated Differential Evidence


Selective Singlet Oxygen Trapping and Endoperoxide Synthesis

Given the exclusive reactivity of 2-vinylbenzofuran with singlet oxygen relative to unsubstituted benzofuran and 2-methylbenzofuran [1], this compound is the preferred diene for the stereospecific synthesis of 1,4-endoperoxides via [4+2] cycloaddition. This application is particularly relevant in medicinal chemistry for the construction of oxygenated heterocycles and in materials science for the development of oxygen-sensitive polymers or molecular probes.

Copolymerization with Acrylates and Methacrylates to Introduce Benzofuran Functionality

2-Vinylbenzofuran exhibits high reactivity in free-radical copolymerization with ethyl acrylate, n-butyl acrylate, and methyl methacrylate [2]. This property makes it an ideal candidate for synthesizing benzofuran-containing copolymers with tailored compositions, which may exhibit enhanced thermal stability, altered optical properties, or specific binding affinities compared to homopolymers or copolymers lacking the benzofuran moiety.

Coordination Polymerization for Specialty Poly(vinylbenzofuran) Materials

Although 2-vinylbenzofuran does not achieve the high syndioselectivity and activity of 2-vinylbenzothiophene under rare-earth-metal catalysis, its polymerization behavior is superior to that of 2-vinylfuran, which gives crosslinked products [3]. Researchers aiming to produce linear poly(vinylbenzofuran) should select 2-vinylbenzofuran over 2-vinylfuran to avoid crosslinking. Further catalyst optimization may unlock improved stereocontrol for this monomer.

Cycloaddition Reactions and Diels–Alder Chemistry

The vinyl group of 2-vinylbenzofuran participates in photoinduced electron-transfer cycloadditions with dienes and styrenes, yielding benzofuryl-substituted cyclobutanes and cyclohexenes [4]. This reactivity, akin to that of styrenes, enables the construction of complex polycyclic frameworks that are not accessible from benzofuran itself, providing a route to dibenzofuran derivatives and other annulated heterocycles of interest in natural product synthesis and materials chemistry.

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